Cilomilast-d9
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Overview
Description
Cilomilast-d9 is a deuterium-labeled derivative of Cilomilast, a selective phosphodiesterase 4 (PDE4) inhibitor. Cilomilast was initially developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cilomilast-d9 involves the incorporation of deuterium atoms into the molecular structure of Cilomilast. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound would follow similar principles as the laboratory synthesis but on a larger scale. This involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The process would be optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cilomilast-d9, like its parent compound Cilomilast, undergoes various chemical reactions, including:
Oxidation: Cilomilast can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions are typically metabolites of Cilomilast, which can be studied to understand the drug’s pharmacokinetics and metabolism. These metabolites can include hydroxylated, oxidized, or reduced forms of the parent compound .
Scientific Research Applications
Cilomilast-d9 is used extensively in scientific research to study the pharmacokinetics and metabolism of Cilomilast. Its applications include:
Chemistry: Used as a tracer in studies to understand the chemical behavior of Cilomilast.
Biology: Helps in studying the biological pathways and interactions of Cilomilast in living organisms.
Medicine: Used in clinical studies to understand the drug’s efficacy, safety, and metabolic profile.
Industry: Employed in the development of new drugs and formulations based on the pharmacokinetic data obtained from this compound studies
Mechanism of Action
Cilomilast-d9, like Cilomilast, acts as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in pro-inflammatory and immune cells. By inhibiting PDE4, Cilomilast increases the levels of cAMP, leading to reduced inflammation and immune response. This mechanism is particularly beneficial in treating respiratory disorders like asthma and COPD .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for similar indications.
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Ibudilast: A non-selective PDE inhibitor with anti-inflammatory properties
Uniqueness of Cilomilast-d9
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which can be used to optimize dosing, reduce side effects, and improve therapeutic efficacy .
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-cyano-4-[4-methoxy-3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2,16D |
InChI Key |
CFBUZOUXXHZCFB-PAWOCJNQSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |
Origin of Product |
United States |
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